5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNIGPMFGXDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202948 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-41-0 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid (CAS: 944897-41-0) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C4H2F3N3O2
- Molecular Weight : 181.07 g/mol
- IUPAC Name : this compound
- CAS Number : 944897-41-0
The biological activity of this compound is largely attributed to its structural characteristics, particularly the trifluoromethyl group. This moiety enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound may enhance its efficacy against various microorganisms. A study highlighted the broad-spectrum antibacterial activity of triazole compounds, suggesting that this specific derivative could be effective against resistant strains of bacteria due to its unique chemical structure .
Anticancer Properties
Triazoles have been recognized for their potential in cancer therapy. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented. For instance, compounds with a triazole scaffold have shown promising results in inhibiting the growth of cancer cells in vitro and in vivo models .
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of triazole derivatives found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study noted that the trifluoromethyl group contributed to enhanced membrane permeability and interaction with bacterial cell walls.
- Anticancer Research : In a preclinical trial assessing various triazole compounds for anticancer activity, this compound was shown to induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Triazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Trifluoromethyl vs.
Carboxylic Acid vs. Thiol : The -COOH group improves aqueous solubility (critical for drug delivery) compared to thiol (-SH) derivatives, which are prone to oxidation but offer stronger metal-binding capacity .
Substituent Position : Derivatives with hydroxylphenyl groups (e.g., ) exhibit strong antifungal activity due to enhanced hydrogen bonding, whereas trifluoromethyl analogs are more suited for materials science (e.g., epoxy coatings in ) .
Antimicrobial Activity:
- The target compound’s -CF₃ and -COOH groups may synergize for antimicrobial activity, though hydroxylphenyl analogs () show superior efficacy (90% inhibition at 0.01% concentration) .
- QSAR models () indicate that electron-withdrawing groups (-CF₃) enhance activity against E. coli by lowering the HOMO-LUMO gap (ΔE1), increasing electrophilicity .
Material Science:
- Amino-triazole derivatives () are used in epoxy coatings (0.5–3.0% w/w) for anti-corrosive properties, leveraging the -CF₃ group’s stability .
Preparation Methods
[3 + 2] Cycloaddition with Nitrile Imines
The [3 + 2] cycloaddition between nitrile imines and trifluoroacetonitrile derivatives is a cornerstone method for synthesizing 5-trifluoromethyl-1,2,4-triazoles. Nitrile imines, generated in situ from hydrazonyl chlorides, react with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime to form the triazole ring. For example, hydrazonyl chloride (0.30 mmol) and trifluoroacetaldehyde oxime (0.20 mmol) undergo cycloaddition in dichloromethane with triethylamine (3.0 equiv) at room temperature for 12 hours. This method tolerates alkyl and aryl substituents, achieving regioselective incorporation of the trifluoromethyl group at position 5.
Critical Parameters
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Solvent : Dichloromethane ensures optimal solubility of intermediates.
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Base : Triethylamine facilitates deprotonation and imine formation.
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Temperature : Room temperature minimizes side reactions.
Post-cycloaddition, the carboxylic acid moiety is introduced via hydrolysis of a pre-installed ester group. For instance, methyl 3-carboxylate intermediates are saponified using aqueous NaOH or HCl to yield the free acid.
Hydrazide Cyclization Methods
Acid-Catalyzed Cyclization of Hydrazides
Cyclization of trifluoromethyl-substituted hydrazides with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions provides direct access to the triazole scaffold. A representative route involves refluxing 4-(trifluoromethyl)hydrazide with glyoxylic acid in acetic acid, forming the triazole ring while preserving the carboxylic acid group.
Reaction Conditions
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Catalyst : Concentrated HCl or H₂SO₄ (1–2 equiv).
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Temperature : 80–100°C for 6–8 hours.
This method leverages the electrophilicity of the carbonyl carbon, which reacts with the hydrazide’s nucleophilic nitrogen to form the triazole heterocycle.
One-Pot Synthesis and Cascade Reactions
Vilsmeier Reagent-Mediated Cascade Synthesis
A one-pot protocol using Vilsmeier reagent (POCl₃/DMF) enables the simultaneous formation of the triazole ring and carboxylic acid group. Thiosemicarbazides react with trifluoroacetic anhydride in the presence of POCl₃, followed by hydrolysis to yield the target compound.
Procedure
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Activation : Thiosemicarbazide (1.0 equiv) reacts with trifluoroacetic anhydride (1.5 equiv) in POCl₃ (2.0 equiv) at 80°C for 4 hours.
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Cyclization : Intramolecular cyclization forms the triazole-thione intermediate.
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Oxidation : H₂O₂ oxidizes the thione to the carboxylic acid.
Yield : 70–85% after column chromatography.
Industrial and Scalable Methods
Continuous-Flow Reactor Optimization
Industrial-scale production employs continuous-flow reactors to enhance reaction efficiency. For example, a microwave-assisted flow system reduces reaction times by 60–80% compared to batch processes. Key advantages include:
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Residence Time : 5–10 minutes at 150°C.
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Throughput : 1–2 kg/day with >95% purity.
Purification Techniques
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Crystallization : Methanol/water mixtures (3:1 v/v) yield crystals with >98% purity.
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Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) removes residual hydrazides.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the established synthetic routes for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 1,2,4-triazole-3-thiols are reacted with halogenated carboxylic acids (e.g., monochloroacetic acid) in alkaline media to form thioacetic acid intermediates. Structural confirmation of intermediates is achieved through elemental analysis, IR spectroscopy (to identify functional groups like -SH or -COOH), and chromatographic methods (HPLC/TLC) to verify purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Elemental analysis to verify empirical formulas.
- IR spectroscopy for identifying characteristic bands (e.g., C=O at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).
- Chromatography (HPLC or TLC) to confirm homogeneity and monitor reaction progress.
- 1H/13C NMR (if available) to resolve substituent positions on the triazole ring .
Q. How are salts of this compound synthesized, and what factors influence their stability?
Salts are formed by reacting the carboxylic acid with inorganic bases (e.g., NaOH/KOH) or organic bases (e.g., morpholine) in ethanol. Stability depends on counterion selection (e.g., alkali metals vs. transition metals like Zn²⁺ or Cu²⁺) and crystallization conditions. Metal complexes are prepared using sulfate salts in stoichiometric ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for triazole derivatives?
Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:
- Comparative SAR studies : Systematically varying substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate activity trends.
- Dose-response profiling : Testing compounds across multiple concentrations to identify non-linear effects.
- In silico modeling : Using tools like PASS Online to predict toxicity/activity and prioritize experimental validation .
Q. What experimental design considerations are critical for optimizing the synthesis of triazole-based analogs?
Key factors include:
- Reagent stoichiometry : Excess chloroacetic acid improves thioether bond formation in thioacetic acid derivatives.
- Reaction medium : Alkaline conditions (pH ~9–10) enhance nucleophilic substitution efficiency.
- Temperature control : Heating to 80–100°C accelerates cyclization but must avoid decomposition of trifluoromethyl groups .
Q. How can crystallographic data (e.g., SHELX refinement) improve understanding of triazole derivatives’ structural properties?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software resolves bond lengths, angles, and packing motifs. For example, the trifluoromethyl group’s electron-withdrawing effects can be quantified via distortion of the triazole ring geometry. High-resolution data also aids in identifying polymorphism or solvate formation, which impacts solubility .
Q. What methodologies are used to predict and validate the biological activity of 1,2,4-triazole derivatives?
- In silico screening : PASS Online predicts antimicrobial, antifungal, or anticancer potential based on structural descriptors.
- In vitro assays : Disk diffusion (for antimicrobial activity) or MTT assays (for cytotoxicity) validate predictions.
- Mechanistic studies : ROS generation or membrane disruption assays elucidate mode of action .
Data Analysis and Interpretation
Q. How should researchers address inconsistent solubility data for triazole-carboxylic acid derivatives?
Solubility discrepancies often arise from crystallinity differences or counterion effects. Techniques include:
Q. What statistical approaches are recommended for analyzing pharmacological dose-response relationships?
Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Pair with ANOVA or Student’s t-tests to assess significance across replicates. For multi-target activity, principal component analysis (PCA) identifies dominant biological pathways .
Methodological Challenges
Q. What strategies mitigate decomposition of the trifluoromethyl group during synthesis?
Q. How can researchers enhance the reproducibility of triazole derivative syntheses?
Standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
